molecular formula C10H9BrFNO2 B12501704 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B12501704
M. Wt: 274.09 g/mol
InChI Key: ABTFAOPEXHKINW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H9BrFNO2 and a molecular weight of 274.09 g/mol . It is a benzonitrile derivative, characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a fluorobenzonitrile derivative using N-bromosuccinimide in dichloromethane at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific derivative and its intended use .

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

2-bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

InChI

InChI=1S/C10H9BrFNO2/c1-14-4-5-15-8-3-2-7(6-13)9(11)10(8)12/h2-3H,4-5H2,1H3

InChI Key

ABTFAOPEXHKINW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(C=C1)C#N)Br)F

Origin of Product

United States

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